3,5-bis(4-nitrophenyl)-1H-pyrazole
Overview
Description
3,5-bis(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3,5-bis(4-aminophenyl)-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-bis(4-nitrophenyl)-1H-pyrazole largely depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. In medicinal applications, it may exert its effects through interactions with cellular targets, leading to the modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-aminophenyl)-1H-pyrazole: A reduced form of the compound with amino groups instead of nitro groups.
3,5-bis(4-methylphenyl)-1H-pyrazole: A similar compound with methyl groups instead of nitro groups.
3,5-bis(4-chlorophenyl)-1H-pyrazole: A similar compound with chloro groups instead of nitro groups.
Uniqueness
3,5-bis(4-nitrophenyl)-1H-pyrazole is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,5-bis(4-nitrophenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-18(21)12-5-1-10(2-6-12)14-9-15(17-16-14)11-3-7-13(8-4-11)19(22)23/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKARCXAIYFAJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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